3,3,3-Trifluoropropyl trifluoromethanesulfonate

Übersicht

Beschreibung

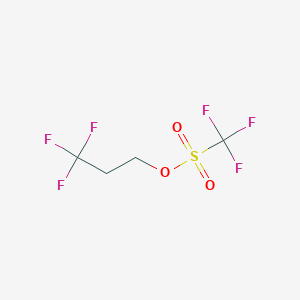

3,3,3-Trifluoropropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H4F6O3S and a molecular weight of 246.13 g/mol . It is known for its high reactivity and is used in various chemical synthesis processes. The compound is a colorless to light yellow liquid with a density of approximately 1.590 g/cm³ .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropyl trifluoromethanesulfonate typically involves the reaction of 3,3,3-trifluoropropanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride . The general reaction scheme is as follows:

CF3CH2CH2OH+(CF3SO2)2O→CF3CH2CH2OSO2CF3+CF3SO2OH

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed to produce 3,3,3-trifluoropropanol and trifluoromethanesulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the product .

Major Products Formed

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine would produce a trifluoromethylated amine, while reaction with an alcohol would produce a trifluoromethylated ether .

Wissenschaftliche Forschungsanwendungen

3,3,3-Trifluoropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3,3-Trifluoropropyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The compound’s reactivity is due to the electron-withdrawing effects of the trifluoromethyl groups, which increase the electrophilicity of the carbon atom bonded to the trifluoromethanesulfonate group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethoxy(3,3,3-trifluoropropyl)silane: This compound is used in the synthesis of macroporous gels and hydrophobic silica aerogels.

Methyl trifluoromethanesulfonate: Used as a powerful methylating reagent in organic synthesis.

Trimethylsilyl trifluoromethanesulfonate: Used in the preparation of powerful Lewis acids and as a reagent in cyclization reactions.

Uniqueness

3,3,3-Trifluoropropyl trifluoromethanesulfonate is unique due to its dual functionality, combining the reactivity of the trifluoromethanesulfonate group with the stability and electron-withdrawing properties of the trifluoropropyl group. This makes it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications .

Biologische Aktivität

3,3,3-Trifluoropropyl trifluoromethanesulfonate (CAS No. 120097-63-4) is a fluorinated compound with significant potential in various chemical and biological applications. Its unique trifluoropropyl group contributes to its properties, making it a subject of interest in medicinal chemistry and materials science.

- Molecular Formula : C4H4F6O3S

- Molecular Weight : 246.13 g/mol

- IUPAC Name : Methanesulfonic acid, 1,1,1-trifluoro-, 3,3,3-trifluoropropyl ester

- Physical State : Typically a liquid at room temperature with specific boiling and melting points that vary based on purity and formulation.

Biological Activity

The biological activity of this compound is primarily linked to its role as a reagent in organic synthesis and its potential therapeutic applications.

The compound acts by interacting with various biological targets due to its unique hydrophobic properties imparted by the trifluoropropyl group. This hydrophobicity enhances its ability to penetrate biological membranes, potentially influencing cellular processes and pathways.

Case Studies and Research Findings

-

Pharmacological Studies :

- A study investigated the pharmacokinetics of analogs containing trifluoropropyl groups. It found that small structural variations significantly altered the pharmacokinetic profiles in vivo, suggesting that compounds like this compound could exhibit varying degrees of efficacy depending on their molecular structure .

- Therapeutic Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C4H4F6O3S | Potential therapeutic applications; organic synthesis |

| 3-(3,3,3-Trifluoropropyl)azetidine | C6H10F3N | Used as a building block; unique hydrophobic properties |

| 3,3,3-Trifluoropropyltrimethoxysilane | C7H15F3O3Si | Hydrophobic coatings; material science applications |

Applications in Research and Industry

- Organic Synthesis : The compound is utilized as a reagent in synthesizing complex organic molecules due to its ability to form stable intermediates.

- Material Science : Its unique properties make it suitable for creating specialized materials such as hydrophobic coatings and advanced polymers.

- Medicinal Chemistry : Ongoing research aims to explore its potential as a precursor for developing novel therapeutics targeting specific diseases.

Eigenschaften

IUPAC Name |

3,3,3-trifluoropropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3S/c5-3(6,7)1-2-13-14(11,12)4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFROLHNCACAAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120097-63-4 | |

| Record name | 3,3,3-trifluoropropyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.